2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide
Overview
Description
2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide, also known as JNJ-42165279, is a novel and selective inhibitor of the histamine H3 receptor. It is a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Scientific Research Applications
2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce hyperactivity and impulsivity in animal models of ADHD. Furthermore, 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide has been shown to have antipsychotic effects in animal models of schizophrenia.
Mechanism of Action
2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide is a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The histamine H3 receptor regulates the release of various neurotransmitters such as dopamine, acetylcholine, and histamine itself. By blocking the histamine H3 receptor, 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide increases the release of these neurotransmitters, which in turn improves cognitive function, reduces hyperactivity and impulsivity, and has antipsychotic effects.
Biochemical and Physiological Effects:
2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide has been shown to increase the release of dopamine, acetylcholine, and histamine in various regions of the brain. This increased neurotransmitter release is associated with improved cognitive function, reduced hyperactivity and impulsivity, and antipsychotic effects. 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide has several advantages for lab experiments. It is a highly selective inhibitor of the histamine H3 receptor, which reduces the potential for off-target effects. It also has good oral bioavailability and a long half-life, which allows for convenient dosing in animal studies. However, one limitation of 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the research and development of 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide. One potential direction is to test its efficacy in human clinical trials for the treatment of Alzheimer's disease, ADHD, and schizophrenia. Another direction is to investigate its potential for the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the long-term safety and potential side effects of 2-ethyl-N-(2-isopropylphenyl)piperidine-1-carbothioamide. Finally, there is a need for the development of more potent and selective histamine H3 receptor inhibitors for the treatment of neurological disorders.
properties
IUPAC Name |
2-ethyl-N-(2-propan-2-ylphenyl)piperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2S/c1-4-14-9-7-8-12-19(14)17(20)18-16-11-6-5-10-15(16)13(2)3/h5-6,10-11,13-14H,4,7-9,12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEMGUSBFHXALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=S)NC2=CC=CC=C2C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(propan-2-yl)phenyl]piperidine-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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